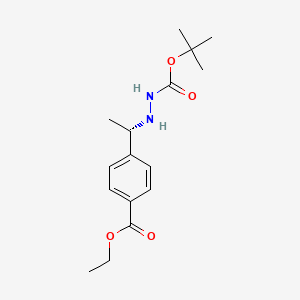
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is a silicon-based compound characterized by the presence of two silicon atoms bonded to four fluorine atoms and two tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- typically involves the reaction of silicon-based precursors with fluorinating agents under controlled conditions. One common method involves the use of tert-butylsilane and a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).
Reduction: Silanes (R3SiH).
Substitution: Halogenated silanes (R3SiX, where X is a halogen).
科学研究应用
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in imaging and diagnostic applications.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetraphenyl-
Uniqueness
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its methyl or phenyl counterparts. The fluorine atoms also enhance the compound’s potential for use in various high-tech applications.
属性
CAS 编号 |
155166-10-2 |
|---|---|
分子式 |
C8H18F4Si2 |
分子量 |
246.39 g/mol |
IUPAC 名称 |
tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
InChI 键 |
VRHPGWBLXTZJQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


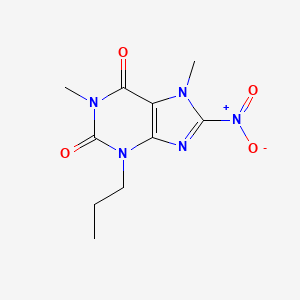
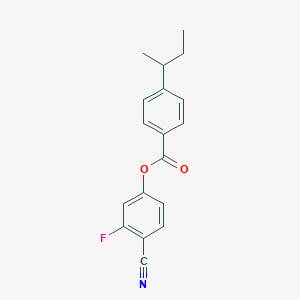
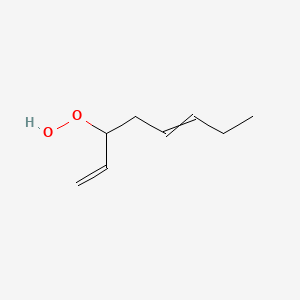
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
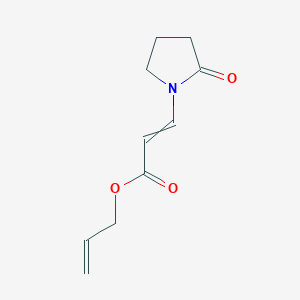
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)


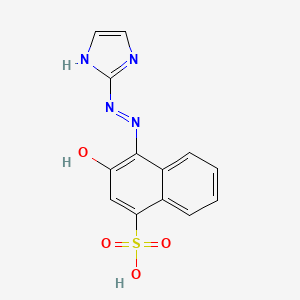

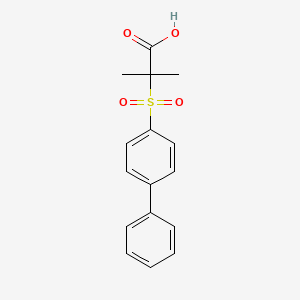
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
